Etazolate

Vue d'ensemble

Description

L’étazolate, également connu sous le nom de SQ-20,009 ou EHT-0202, est un médicament anxiolytique appartenant à la classe des composés pyrazolopyridine. Il possède des propriétés pharmacologiques uniques et agit comme un modulateur allostérique positif du récepteur GABA A au niveau du site de liaison des barbituriques. De plus, il fonctionne comme un antagoniste de l’adénosine des sous-types A1 et A2 et comme un inhibiteur de la phosphodiestérase sélectif pour l’isoforme PDE4 .

Méthodes De Préparation

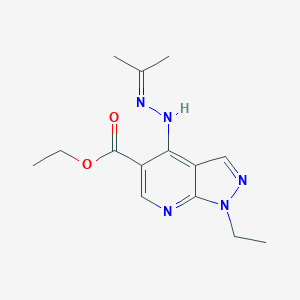

L’étazolate peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de l’ester éthylique de l’acide 1-éthyl-4-hydrazinyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylique avec l’isopropylidènehydrazine dans des conditions de réaction spécifiques. La réaction nécessite généralement un solvant tel que l’éthanol et un catalyseur pour faciliter le processus . Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction afin d’augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

L’étazolate subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’étazolate peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’étazolate en différentes formes réduites.

Substitution : L’étazolate peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d’autres. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.

Applications de la recherche scientifique

L’étazolate possède une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets de l’inhibition de la phosphodiestérase.

Biologie : Étudié pour ses effets neuroprotecteurs et son rôle dans la modulation du stress oxydatif et de la neuroinflammation.

Médecine : Exploré pour son potentiel dans le traitement de maladies telles que la maladie d’Alzheimer, la dépression et le stress post-traumatique. .

Industrie : Utilisé dans le développement de nouveaux médicaments anxiolytiques et antidépresseurs.

Applications De Recherche Scientifique

Neuroprotection in Alzheimer's Disease

Etazolate has shown promise in protecting neuronal cells from Aβ-induced toxicity. Research indicates that it stimulates the production of soluble amyloid precursor protein alpha (sAPPα), which has neurotrophic and procognitive properties. In vitro studies demonstrated that this compound at concentrations ranging from 20 nM to 2 µM significantly protected rat cortical neurons from Aβ toxicity, with effects fully blocked by GABA receptor antagonists .

Cognitive Enhancement

In animal models, this compound has been observed to improve cognitive performance. A study involving aged rats revealed that this compound administration enhanced spatial learning and memory capabilities in tasks that required foraging and homing . This suggests potential applications in age-related cognitive decline.

Treatment of Depression and Anxiety Disorders

This compound's anxiolytic and antidepressant properties have been explored, particularly its potential utility in managing post-traumatic stress disorder (PTSD). Its dual action as a GABA modulator and PDE4 inhibitor may contribute to mood regulation and emotional stability .

Case Studies

Mécanisme D'action

L’étazolate exerce ses effets par le biais de plusieurs mécanismes :

Modulation du récepteur GABA A : Agit comme un modulateur allostérique positif au niveau du site de liaison des barbituriques, renforçant les effets inhibiteurs du GABA.

Antagonisme de l’adénosine : Fonctionne comme un antagoniste des sous-types de récepteurs A1 et A2 de l’adénosine, qui jouent un rôle dans la régulation de la libération des neurotransmetteurs.

Inhibition de la phosphodiestérase : Inhibe sélectivement l’isoforme PDE4, ce qui entraîne une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc) et l’activation subséquente des voies de la protéine de liaison à l’élément de réponse à l’AMPc (CREB) et du facteur neurotrophique dérivé du cerveau (BDNF)

Comparaison Avec Des Composés Similaires

L’étazolate est unique par rapport à d’autres composés similaires en raison de ses propriétés pharmacologiques combinées. Les composés similaires comprennent :

Cartazolate : Un autre dérivé de la pyrazolopyridine ayant des propriétés anxiolytiques.

ICI-190,622 : Un composé ayant des effets similaires de modulation du récepteur GABA A.

Tracazolate : Partage des propriétés anxiolytiques et antidépressives similaires, mais diffère dans ses interactions spécifiques avec les récepteurs.

La singularité de l’étazolate réside dans sa capacité à moduler plusieurs cibles, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques.

Activité Biologique

Etazolate, also known as EHT0202, is a compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, neuroprotective properties, and clinical implications based on various studies.

This compound functions primarily as a selective GABA-A receptor modulator and has been shown to stimulate the alpha-secretase pathway. This pathway is crucial for the proteolytic cleavage of amyloid precursor protein (APP), which reduces the formation of amyloid-beta (Aβ) plaques associated with Alzheimer's disease. The stimulation of alpha-secretase leads to increased production of soluble N-terminal APP fragment (sAPPα), which has neurotrophic and procognitive effects.

Key Mechanisms:

- GABA-A Receptor Modulation : this compound enhances GABAergic signaling, contributing to its neuroprotective effects against Aβ-induced toxicity in neurons .

- Alpha-Secretase Activation : By promoting alpha-secretase activity, this compound decreases the levels of toxic Aβ and increases sAPPα production, which is beneficial for neuronal survival .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated that this compound can protect rat cortical neurons from Aβ-induced toxicity in a dose-dependent manner. Concentrations ranging from 20 nM to 2 µM were effective in preventing neuronal death, with the protective effects being mediated through GABA-A receptor signaling .

Summary of Neuroprotective Findings:

- Dose-Dependent Protection : this compound effectively protects neurons at low micromolar concentrations against Aβ toxicity .

- Mechanism Verification : The neuroprotective effects were negated by GABA-A receptor antagonists, confirming the role of GABA-A receptor modulation in its action .

Alzheimer’s Disease Trials

A Phase IIA clinical trial assessed the safety and tolerability of this compound in patients with mild to moderate Alzheimer's disease. Patients received either 40 mg or 80 mg of this compound twice daily for three months alongside standard acetylcholinesterase inhibitors. Although the study was primarily focused on safety, it provided preliminary evidence supporting further investigation into this compound's efficacy .

Key Clinical Insights:

- Safety Profile : this compound was generally well tolerated among participants, with some dose-dependent adverse events noted .

- Behavioral Improvements : While not statistically significant due to study design limitations, there were indications of improvements in daily living activities and caregiver burden among those receiving this compound compared to placebo .

Case Studies and Applications

This compound has also been explored beyond Alzheimer’s disease. For instance, it has shown promise in alleviating symptoms related to post-traumatic stress disorder (PTSD), including memory impairment and anxiety. In animal models, administration of this compound prevented PTSD-induced behavioral deficits .

Comparative Table of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| GABA-A Receptor Modulation | Enhances GABAergic signaling | Neuroprotection against Aβ toxicity |

| Alpha-Secretase Activation | Increases sAPPα production | Reduces amyloid plaque formation |

| Clinical Safety | Randomized controlled trials | Generally well tolerated; potential for cognitive improvement |

| PTSD Symptom Relief | Prevents behavioral deficits | Alleviates anxiety and memory impairment |

Propriétés

IUPAC Name |

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRBXUBWHDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048434 | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-77-6 | |

| Record name | Etazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etazolate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etazolate interact with the GABAA receptor complex?

A1: this compound binds to a site on the GABAA receptor complex distinct from the GABA, benzodiazepine, and picrotoxin binding sites. [, , , , , , , , , ] This interaction enhances the binding of GABA agonists, such as [3H]muscimol, and potentiates GABA-mediated chloride ion influx, leading to increased neuronal inhibition. [, , , , , , , ] This modulation of GABAA receptor function contributes to this compound's anxiolytic and anticonvulsant properties. [, , , , , , , , , ]

Q2: How does this compound's interaction with the GABAA receptor differ from that of barbiturates?

A2: While both this compound and barbiturates enhance GABAA receptor function, key differences exist. This compound exhibits a lower maximal enhancement of [3H]diazepam binding compared to pentobarbital. [] Additionally, bicuculline, a GABA antagonist, completely reverses this compound's effect on [3H]diazepam binding, while only partially reversing pentobarbital's effect. [] These findings suggest that while both compounds act on picrotoxin-sensitive sites, pentobarbital may additionally influence bicuculline-insensitive benzodiazepine binding sites not affected by this compound. []

Q3: What is the role of this compound in modulating cAMP signaling?

A3: this compound acts as a selective inhibitor of PDE4, a key enzyme responsible for the degradation of cAMP. [, , , , , , ] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as protein kinase A (PKA). [, , , , ] This modulation of cAMP signaling contributes to this compound's therapeutic potential in various neurological disorders. [, , , , , , ]

Q4: How does this compound impact amyloid precursor protein (APP) processing?

A4: this compound has been shown to stimulate the production of soluble amyloid precursor protein alpha (sAPPα) in rat cortical neurons and guinea pig brains. [] This effect is mediated through GABAA receptor signaling and the α-secretase pathway. [] The increase in sAPPα, a neurotrophic and neuroprotective fragment, suggests a potential therapeutic avenue for this compound in Alzheimer's disease. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H11N3O and its molecular weight is 177.21 g/mol. []

Q6: What spectroscopic data is available for this compound?

A6: Proton magnetic resonance (PMR) and mass spectrometry have been used to study the hydrolysis and cyclization products of this compound hydrochloride in aqueous solutions. [] These studies revealed the formation of 6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridin-3(2H)-one as the major product and 3-ethoxy-6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridine as the minor product. []

Q7: How stable is this compound in aqueous solutions?

A7: this compound hydrochloride undergoes reversible acid-catalyzed hydrolysis in aqueous solutions at elevated temperatures (e.g., 60°C). [] This hydrolysis is followed by cyclization to form major and minor degradation products. []

Q8: Are there any strategies to improve the stability or bioavailability of this compound?

A8: While specific formulation strategies for this compound are not extensively discussed in the provided research, developing suitable salt forms, incorporating stabilizing excipients, and exploring different drug delivery systems could potentially improve its stability, solubility, and bioavailability. []

Q9: How do structural modifications of the pyrazolopyridine scaffold affect activity at adenosine and GABAA receptors?

A9: Substitutions at the 4-position of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence the affinity of these compounds for adenosine and GABAA receptors. [] For instance, some derivatives exhibited enhanced [3H]diazepam binding at the benzodiazepine site, while others inhibited it. [] Modifications also impacted the inhibition of [3H]Ro 15-1788 binding at the benzodiazepine site and [35S]TBPS binding at the picrotoxinin-channel site. [] These findings highlight the importance of SAR studies in optimizing the pharmacological profile of pyrazolopyridines. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.